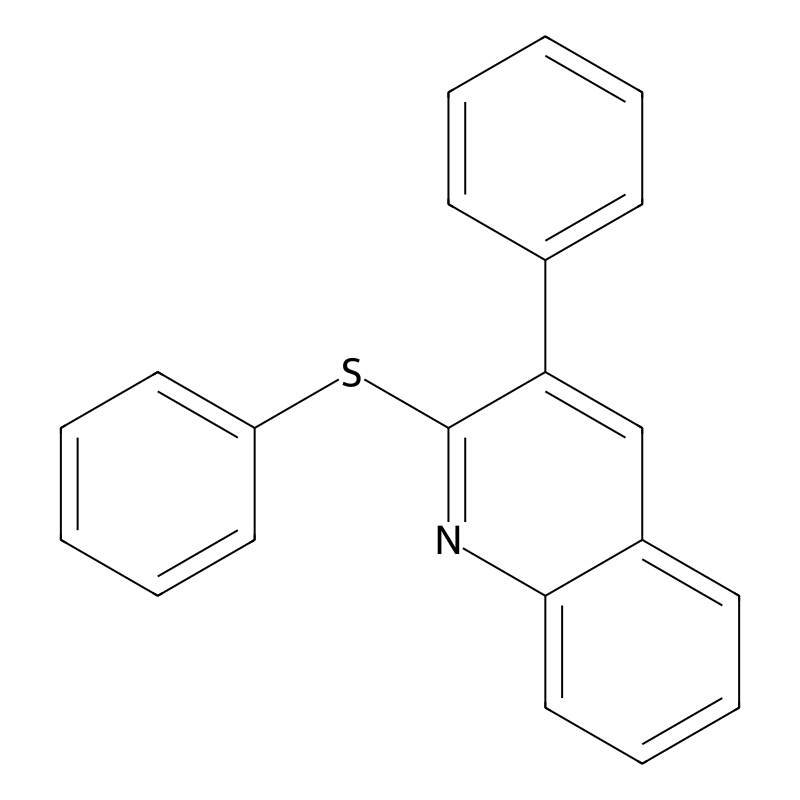

3-Phenyl-2-(phenylsulfanyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is an essential segment of both natural and synthetic compounds .

For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

In terms of biological and pharmaceutical activities, various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

3-Phenyl-2-(phenylsulfanyl)quinoline is a quinoline derivative characterized by the presence of a phenyl group and a phenylsulfanyl functional group attached to the quinoline structure. Quinoline compounds are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets. The unique structure of 3-Phenyl-2-(phenylsulfanyl)quinoline positions it as a potential candidate for further pharmacological studies.

The chemical reactivity of 3-Phenyl-2-(phenylsulfanyl)quinoline can be explored through various synthetic pathways. Typical reactions involving quinoline derivatives include:

- Electrophilic Substitution: Quinoline can undergo electrophilic substitution at the 2-position, allowing for the introduction of various substituents.

- Palladium-Catalyzed Coupling Reactions: This compound can participate in cross-coupling reactions, particularly with thiophenols, to form hybrid scaffolds, showcasing its versatility in synthetic organic chemistry .

- Nucleophilic Reactions: The presence of the phenylsulfanyl group can make the compound susceptible to nucleophilic attack, facilitating further functionalization.

Quinoline derivatives, including 3-Phenyl-2-(phenylsulfanyl)quinoline, have demonstrated a range of biological activities:

- Antimicrobial Properties: Some studies indicate that quinoline derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Anticancer Activity: Research has shown that certain quinolines possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Enzyme Inhibition: Quinoline compounds can act as enzyme inhibitors, affecting metabolic pathways and potentially leading to therapeutic effects against various diseases.

The synthesis of 3-Phenyl-2-(phenylsulfanyl)quinoline can be achieved through several methods:

- Palladium-Catalyzed C-S Coupling: This method involves the coupling of a quinoline derivative with thiophenols under palladium catalysis, resulting in the formation of sulfanyl-substituted quinolines .

- Electrophilic Aromatic Substitution: The introduction of phenylsulfanyl groups can be accomplished via electrophilic substitution reactions on pre-synthesized quinolines.

- Intramolecular Cyclization: Utilizing acetanilides and other precursors, intramolecular cyclization can yield quinoline structures with various substituents, including phenylsulfanyl groups .

3-Phenyl-2-(phenylsulfanyl)quinoline has potential applications in various fields:

- Pharmaceutical Development: Its biological activity suggests applications in drug discovery, particularly for antimicrobial and anticancer agents.

- Chemical Research: The compound serves as a building block in synthetic organic chemistry for developing more complex molecular architectures.

Interaction studies involving 3-Phenyl-2-(phenylsulfanyl)quinoline focus on its binding affinity to biological targets. This includes:

- Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins or enzymes could reveal its mechanism of action in biological systems.

- Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity is crucial for optimizing its therapeutic potential.

Several compounds share structural similarities with 3-Phenyl-2-(phenylsulfanyl)quinoline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Phenylthio)quinoline | Contains a thiophenol group | Antimicrobial, anticancer |

| 3-Methylquinoline | Methyl group at position 3 | Antiviral, anti-inflammatory |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Chelating agent, anticancer |

| 4-(Phenylthio)-1H-pyrrole | Pyrrole ring with phenylthio group | Neuroprotective properties |

3-Phenyl-2-(phenylsulfanyl)quinoline stands out due to its specific arrangement of functional groups which may enhance its solubility and bioavailability compared to other derivatives.

Classical synthetic methodologies for preparing 3-phenyl-2-(phenylsulfanyl)quinoline derivatives primarily rely on established quinoline synthesis protocols followed by thioether formation [1]. The Friedländer synthesis represents one of the most fundamental approaches, involving the condensation of 2-aminobenzaldehydes with appropriate ketones to form the quinoline framework [20]. This method operates through a well-characterized mechanism where the amino group undergoes nucleophilic addition to the carbonyl, followed by cyclization and dehydration to yield the quinoline core structure [20] [21].

The Skraup synthesis provides another classical route, utilizing aniline derivatives, glycerol, and sulfuric acid under oxidizing conditions [13] [14]. This reaction proceeds through acrolein formation from glycerol dehydration, followed by Michael addition of the aniline and subsequent cyclization [14]. For 3-phenyl-2-(phenylsulfanyl)quinoline synthesis, appropriately substituted aniline precursors bearing phenyl groups are required, with yields typically ranging from 47 to 89 percent depending on reaction conditions [22].

The Combes quinoline synthesis offers a unique approach utilizing β-diketone substrates with anilines [12] [13]. This methodology proceeds through Schiff base formation followed by intramolecular cyclization under acidic conditions [12]. The reaction mechanism involves three major steps: protonation of the carbonyl oxygen, nucleophilic addition of aniline, and subsequent elimination reactions leading to quinoline formation [12]. Temperature optimization at 130-135 degrees Celsius typically provides yields of 60-90 percent [22].

Post-quinoline formation, thioether introduction can be achieved through nucleophilic substitution reactions using appropriate halogenated quinoline intermediates and thiophenol derivatives [1]. Copper-catalyzed carbon-sulfur bond formation has been successfully employed for preparing 3-(phenylthio)quinoline derivatives from 3-iodoquinoline precursors using benzenethiol under basic conditions [1].

Modern Synthetic Strategies

Palladium-Catalyzed C-S Coupling Reactions

Palladium-catalyzed carbon-sulfur coupling reactions represent a significant advancement in the synthesis of phenylsulfanyl quinoline derivatives [6] [10]. These methodologies leverage the efficiency of transition metal catalysis to form carbon-sulfur bonds under mild conditions with excellent functional group tolerance [6]. The use of palladium complexes with appropriate ligands enables selective C-H activation at specific positions of the quinoline ring system [6] [33].

The C8-selective C-H arylation of quinoline N-oxides has been demonstrated using palladium catalysis, providing insights into electronic and steric effects on site selectivity [6]. Mechanistic studies indicate that palladium coordinates through the N-oxide oxygen atom, facilitating selective functionalization [6]. Reaction conditions typically involve palladium acetate in acetic acid solution at elevated temperatures, with yields reaching 85-95 percent under optimized conditions [6] [15].

One-pot cross-coupling and C-H functionalization reactions utilizing quinoline as both substrate and ligand through nitrogen-palladium interactions have been reported [4]. These reactions proceed in yields up to 95 percent under ambient atmosphere without requiring extraneous ligands [4]. The quinoline substrate serves as an N-ligand, facilitating the catalytic process through coordination to the palladium center [4].

For scalable applications, palladium-catalyzed methodologies offer advantages in terms of reaction predictability and functional group compatibility [10]. Suzuki coupling reactions using (8-(dimesitylboryl)quinoline)palladium complexes have been investigated for carbon-carbon bond formation in quinoline derivatives [10]. These approaches demonstrate the versatility of palladium catalysis in quinoline functionalization reactions [10].

CS₂/Et₂NH-Induced Deoxygenative C2-H Sulfonylation

A novel approach for preparing 2-sulfonylquinolines involves CS₂/Et₂NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with readily available sulfonyl chlorides [7] [11]. This methodology operates under transition-metal-free conditions and exhibits broad substrate scope with excellent functional group tolerance [7]. The reaction proceeds through the in situ generation of nucleophilic sulfonyl sources via the interaction of carbon disulfide, diethylamine, and sulfonyl chlorides [7] [11].

The reaction mechanism involves initial formation of diethylcarbamodithioic acid (Et₂NCS₂H) through the reaction of CS₂ and Et₂NH [7]. This intermediate serves as a sulfur-containing nucleophilic reagent that interacts with the quinoline N-oxide in the presence of tosyl chloride as an electrophilic activating reagent [7]. The process results in sulfonyl anion generation, which subsequently attacks the activated quinoline N-oxide at the C2 position [7].

Optimization studies reveal that dichloromethane serves as the most effective solvent for this transformation [7]. Reaction times are remarkably short, typically requiring only 0.5 hours at room temperature to achieve yields ranging from 55 to 95 percent [7] [11]. The mild reaction conditions and absence of transition metal catalysts make this approach particularly attractive for large-scale synthesis [7].

Control experiments confirm the necessity of all reaction components for successful transformation [7]. The absence of either CS₂ or Et₂NH results in no product formation, indicating their essential roles in the reaction mechanism [7]. This methodology represents a significant advancement in metal-free quinoline functionalization strategies [11].

Transition-Metal-Free Conditions

Transition-metal-free quinoline synthesis has gained considerable attention due to environmental and economic advantages [8] [18]. A notable approach involves the construction of functionalized quinolines from acetophenones and anthranils via sequential one-carbon homologation, conjugate addition, and annulation cascade reactions [8]. This methodology utilizes dimethyl sulfoxide not only as solvent but also as a one-carbon source, providing high atom economy [8].

The reaction mechanism proceeds through in situ generation of α,β-unsaturated ketones from acetophenones via one-carbon homologation using dimethyl sulfoxide [8]. Subsequent aza-Michael addition of anthranils and annulation complete the quinoline formation [8]. This approach demonstrates yields of 79-90 percent and represents an environmentally benign route to 3-substituted quinolines [8].

Lewis acid-catalyzed multicomponent reactions provide another metal-free approach to quinoline synthesis [18]. Boron trifluoride-mediated coupling of 2-aminoacetophenones with various substrates enables quinoline formation under mild conditions [18]. These reactions typically proceed through imine formation followed by cyclization and aromatization steps [18].

Phosphine-catalyzed annulation reactions of N-tosylated 2-aminoaryl aldehydes and ketones with alkynes offer an alternative metal-free route [18]. The reaction proceeds through general base catalysis, where the phosphine activates the alkyne and facilitates subsequent nucleophilic addition and cyclization steps [18]. Products are easily converted to quinolines through acidic treatment [18].

Green Chemistry Approaches

Green chemistry principles have been increasingly incorporated into quinoline synthesis methodologies to minimize environmental impact and improve sustainability [5] [9]. Electrochemically assisted Friedländer reactions represent a significant advancement, providing a reagent-free method for quinoline synthesis from readily available nitro compounds using electric current [9]. This approach operates under mild conditions with constant-current electrolysis and achieves high conversion rates with excellent atom economy [9].

Nanocatalyzed protocols offer another green approach to quinoline synthesis [5]. Superparamagnetic Fe₃O₄ nanoparticles supported by perylene bisimide have been employed for sequential three-component coupling, hydroarylation, and dehydrogenation processes [5]. These nanomaterials provide high catalytic activity with sizes ranging from 80-130 nanometers and enable quinoline synthesis in yields of 79-90 percent [5].

Microwave-assisted synthesis represents a rapid and energy-efficient green approach [34] [35]. Microwave-based methodologies facilitate reaction of 2-aminophenylketones with cyclic ketones using neat acetic acid as both solvent and catalyst [34]. Reaction times are dramatically reduced to 5 minutes at 160 degrees Celsius, achieving excellent yields while maintaining green chemistry credentials [34].

Ultrasonic-assisted synthesis provides another environmentally friendly approach [36] [39]. Ultrasound irradiation enables hybrid quinoline-imidazole derivative synthesis with outstanding benefits in terms of reaction time, energy consumption, and yields [36]. These methodologies can be considered environmentally friendly alternatives to conventional thermal heating processes [36].

Ionic liquid catalysis offers recyclable and water-tolerant conditions for quinoline synthesis [37] [38]. Sulfonic acid functionalized ionic liquids serve as water-tolerant acidic catalysts for one-pot Friedländer quinoline synthesis in aqueous medium [37]. Various quinolines can be prepared in 85-98 percent yields using the catalytic system of SO₃H-functionalized ionic liquid/H₂O [37]. The ionic liquids can be recycled five times without significant loss of activity [37].

Scalability Considerations

Scalability of quinoline synthesis methodologies requires careful consideration of multiple factors including heat management, solvent recovery, and process economics [22]. Laboratory-scale synthesis typically focuses on reaction optimization and yield maximization using standard glassware and rotary evaporation equipment [22]. At this scale, material costs and time efficiency represent the primary economic considerations [22].

Pilot-scale operations require enhanced heat management systems and solvent recovery capabilities [22]. Reactor vessels and distillation columns become necessary for efficient operation at kilogram scales [22]. Solvent recovery and waste minimization emerge as critical factors for economic viability [22]. Safety considerations expand to include ventilation systems and emergency protocols [22].

Industrial-scale production demands continuous flow systems and automation for ton-scale operations [22]. Large reactors and continuous processing systems become essential infrastructure requirements [22]. Energy costs and raw material sourcing represent major economic factors at this scale [22]. Process safety management and hazard and operability studies become mandatory considerations [22].

Nanocatalyst-mediated synthesis offers particular advantages for scalability due to catalyst recyclability and high efficiency [5] [22]. Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) demonstrate optimal performance at 6 percent weight/weight catalyst loading, providing 81 percent yield in quinoline synthesis [22]. The catalyst can be easily recovered and reused for multiple reaction cycles without significant activity loss [22].

Catalyst optimization studies reveal that reaction yields increase dramatically with nanocatalyst presence compared to non-catalyzed reactions [22]. Non-catalyzed reactions typically achieve 47 percent yield, while nanocatalyzed processes reach 81 percent under optimized conditions [22]. Batch-to-batch consistency improves significantly with nanocatalyst use, addressing a major challenge in quinoline synthesis [22].

Reaction Mechanism Elucidation

Mechanistic understanding of quinoline synthesis reactions has been extensively studied through experimental and computational approaches [6] [12] [31]. The Combes quinoline synthesis mechanism proceeds through three distinct steps: carbonyl protonation, nucleophilic addition, and elimination reactions [12]. Initial protonation of the β-diketone carbonyl oxygen activates the substrate toward nucleophilic attack by the aniline nitrogen [12].

Computational studies using density functional theory have provided detailed insights into palladium-catalyzed C-H activation mechanisms [6]. Four mechanistic scenarios have been investigated for quinoline N-oxide C-H activation, revealing that C8-selective activation proceeds through lower energy transition states compared to C2 activation [6]. The relative stabilities of five-membered and four-membered palladacycles formed from C8 and C2 activation, respectively, influence the observed regioselectivity [6].

Photocatalytic quinoline synthesis mechanisms involve single-electron transfer processes [31]. Visible-light-excited 9,10-phenanthrenequinone induces one-electron oxidation of imine substrates, triggering electrocyclization pathways [31]. The radical cation intermediate undergoes cyclization to form dihydroquinoline cation radicals, which subsequently undergo deprotonation and dehydrogenation to yield quinoline products [31].

Copper-catalyzed synthesis mechanisms involve tandem Knoevenagel condensation, amination, and cyclization processes [30]. Formation of substituted quinolines proceeds through initial condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization [30]. This regioselective synthesis provides access to 2-aminoquinolines and 2-arylquinoline-3-carbonitriles [30].

Transition-metal-free mechanisms often involve radical or ionic pathways [8] [18]. The sequential one-carbon homologation mechanism utilizes dimethyl sulfoxide as both solvent and carbon source [8]. Initial formation of α,β-unsaturated ketones from acetophenones via oxidative processes enables subsequent aza-Michael addition and cyclization steps [8].

Optimization Parameters for Enhanced Yield

Temperature optimization represents a critical parameter for quinoline synthesis efficiency [21] [23]. Optimal temperature ranges typically fall between 80-160 degrees Celsius, with higher temperatures increasing reaction rates but potentially causing thermal decomposition above 200 degrees Celsius [22] [23]. Microwave-assisted synthesis demonstrates that 160 degrees Celsius provides optimal results for rapid quinoline formation [34].

Catalyst loading optimization requires careful balance between efficiency and cost considerations [21] [23]. Optimal catalyst loadings range from 0.1 to 10 mole percent, with excessive catalyst potentially causing side reactions [22] [23]. Nanocatalyst studies reveal that 6 percent weight/weight loading provides maximum yield enhancement [22].

| Parameter | Optimal Range | Impact on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 80-160°C | Higher temperature increases rate | Thermal decomposition above 200°C |

| Catalyst Loading | 0.1-10 mol% | Optimal loading maximizes efficiency | Excess catalyst may cause side reactions |

| Reaction Time | 5 min - 24 h | Sufficient time for completion | Over-reaction leads to byproducts |

| Solvent System | Polar protic/aprotic | Solubility and reactivity | Compatibility with reactants |

| Substrate Ratio | 1:1 to 1:3 | Excess reagent drives completion | Cost-effectiveness |

Solvent selection significantly influences reaction outcomes through effects on substrate solubility and reactivity [7] [21]. Polar protic and aprotic solvents generally provide optimal results for quinoline synthesis [23]. Dichloromethane demonstrates superior performance for CS₂/Et₂NH-induced sulfonylation reactions [7]. Aqueous medium enables green synthesis approaches using ionic liquid catalysts [37].

Reaction time optimization must balance completion with minimization of side product formation [23]. Microwave-assisted synthesis achieves complete conversion in 5 minutes [34], while conventional heating may require several hours [21]. Ultrasonic assistance reduces reaction times to 5-60 minutes depending on the specific methodology [36].

Substrate ratio optimization ensures efficient reagent utilization while maximizing yield [23]. Ratios of 1:1 to 1:3 typically provide optimal results, with excess reagent driving reaction completion [23]. Cost-effectiveness considerations become important for large-scale applications [22].

| Synthetic Method | Typical Yield (%) | Reaction Time | Optimal Temperature (°C) |

|---|---|---|---|

| Classical Skraup Synthesis | 47-89 | 3-5 hours | 140 |

| Friedländer Synthesis | 78-95 | 0.5-4 hours | 80-120 |

| Palladium-Catalyzed C-S Coupling | 55-90 | 12-48 hours | 110 |

| CS₂/Et₂NH-Induced Sulfonylation | 55-95 | 0.5 hours | Room temperature |

| Transition-Metal-Free Synthesis | 79-90 | 24 hours | 110 |

| Microwave-Assisted Synthesis | 85-95 | 5 minutes | 160 |

| Ionic Liquid Catalysis | 85-98 | 10-140 minutes | 70-110 |

Quinoline Core Alterations

The quinoline core of 3-Phenyl-2-(phenylsulfanyl)quinoline provides multiple sites for strategic modification that significantly influence biological activity and pharmacological properties [1] [2]. Position-specific alterations represent a fundamental approach to derivative development, with each position offering distinct opportunities for structural optimization.

C4 Position Modifications

Modifications at the C4 position of the quinoline core have demonstrated critical importance for antimalarial and anticancer activity [1] [3]. Research indicates that bulky aryl groups at this position enhance potency through improved target binding via steric interactions [1]. The synthesis of 2,4-disubstituted quinoline derivatives through multicomponent reactions has revealed that two bulky aryl groups at positions 2 and 4 significantly enhance the activity of quinoline derivatives [1]. Friedländer condensation and multicomponent reaction methodologies have proven particularly effective for introducing diverse substituents at this position [4] [5].

C8 Position Modifications

The C8 position represents another crucial site for bioactivity enhancement [6] [7]. Studies have demonstrated that 8-hydroxy and 8-acetoxy groups substantially improve antimalarial efficacy while maintaining favorable safety profiles [6]. Selective functionalization techniques and photochemical modifications enable precise control over C8 substitution patterns [7]. The presence of electron-donating groups at this position has been associated with improved heme detoxification inhibition mechanisms [6].

C2 Position Modifications

Aromatic substitution at the C2 position significantly affects quinoline core reactivity and biological properties [3] [8]. Electrophilic aromatic substitution and metal-catalyzed coupling reactions provide versatile synthetic routes for C2 modification [3]. These modifications particularly influence receptor binding selectivity and can modulate the overall pharmacological profile of quinoline derivatives [8].

Phenyl Group Substitutions

Electron-Withdrawing Group Effects

The introduction of electron-withdrawing groups on the phenyl rings of 3-Phenyl-2-(phenylsulfanyl)quinoline produces complex effects on biological activity [9]. Trifluoromethyl group substitution generally reduces biological activity, while halogen substitution, particularly at the 7-position, increases the tendency for coupling reactions [9] [6]. These modifications alter the electronic properties of the molecule and consequently affect target binding affinity [9].

Electron-Donating Group Benefits

Conversely, electron-donating substituents such as methyl and methoxy groups enhance biological activity and target selectivity [6] [10]. The 4-methylphenyl derivative 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline exemplifies this principle, demonstrating improved potency compared to unsubstituted analogs [10]. Methylation, methoxylation, and alkylation reactions provide reliable synthetic pathways for introducing these beneficial modifications [6].

Sulfanyl Linkage Modifications

Thiol Derivative Development

The sulfanyl linkage in 3-Phenyl-2-(phenylsulfanyl)quinoline serves as a critical structural feature amenable to diverse modifications [11] [12]. Copper-catalyzed carbon-sulfur bond formation reactions enable the synthesis of various phenylthio quinoline derivatives with enhanced antimicrobial and anticancer activities [11]. The method developed by Kwong utilizing copper iodide, potassium carbonate, and ethylene glycol in 2-propanol achieves typical reaction yields of 90-95% for substituted phenylthio quinoline formation [11].

Alternative Sulfenylating Approaches

Recent developments in sulfenylating reagents have expanded synthetic possibilities for sulfanyl linkage modifications [12]. N-sulfenylsuccinimide and N-sulfenylphthalimide derivatives demonstrate highly electrophilic reactivity for asymmetric synthesis of organosulfur compounds [12]. These alternative reagents provide improved synthetic accessibility and enable the preparation of diverse bioactive sulfur-containing scaffolds [12].

Ring-Opened Analogs

Ring-opened analogs of 3-Phenyl-2-(phenylsulfanyl)quinoline represent an innovative approach to derivative development that maintains biological activity while offering improved selectivity and reduced toxicity profiles [13] [14]. These modifications involve strategic disruption of the quinoline ring system while preserving essential pharmacophoric elements.

Mechanistic Considerations

Recent studies have demonstrated that room-temperature ring-opening of quinoline systems can be achieved through specific titanium-mediated processes [14]. The transient titanium-alkyl species can selectively cleave the C2=N1 bond of quinoline and couple it to another equivalent, producing structurally novel imide derivatives with tethered cycloamide groups [14]. This unprecedented mechanism involves double spin-crossover reactivity, enabling ring-opening reactions at ambient temperatures [14].

Biological Activity Retention

Ring-opened analogs, particularly δ-carboline derivatives and their structural modifications, have shown remarkable retention of anti-infective properties [13]. These compounds demonstrate equally high antibacterial activity against selected pathogens, especially gram-positive bacteria, while offering improved toxicity profiles compared to their cyclic counterparts [13]. The ring-opened analogs maintain the essential structural features required for biological activity while providing enhanced synthetic accessibility [13].

Hybrid Molecular Scaffolds

Quinoline-Azole Hybrids

The development of quinoline-azole hybrid scaffolds represents a sophisticated approach to enhancing biological potential while decreasing side effects and multidrug resistance [15] [16]. These hybrid molecules combine the privileged quinoline pharmacophore with diverse azole heterocycles to create synergistic effects [15]. Click chemistry and cyclization reactions provide efficient synthetic routes for constructing these complex architectures [15].

Quinoline-Pyrimidine Combinations

Quinoline-pyrimidine hybrid scaffolds have demonstrated improved anticancer and antimicrobial properties through structural hybridization [15] [17]. The 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid exemplifies this approach, displaying potent IC50 values toward cancer cell lines and demonstrating significant tubulin polymerization inhibition [17]. Condensation reactions and multicomponent synthesis methodologies enable efficient construction of these dual-pharmacophore systems [15].

Quinoline-Piperazine Architectures

Quinoline-piperazine hybrid molecules offer enhanced membrane permeability and target binding affinity [16]. The 4-aminoquinoline scaffold hybridized with piperazine moieties demonstrates versatility in targeting diverse biological pathways [16]. Mannich reactions and reductive amination provide reliable synthetic approaches for constructing these hybrid systems with improved bioavailability and enhanced cellular uptake [16].

Structure-Activity Relationship Analysis

Position-Dependent Activity Modulation

Comprehensive structure-activity relationship studies reveal that specific structural features are beneficial for enhancing biological properties of quinoline derivatives [18] [19]. The quinoline nitrogen atom and basic nitrogen atoms in side chains represent crucial structural elements that influence multidrug resistance-reversing activities [19]. Distance relationships between hydrophobic moieties and basic nitrogen atoms must be optimized, with highly active compounds requiring distances of at least 5 Å [19].

Electronic Effects and Binding Interactions

Structure-activity analysis indicates that highly active compounds benefit from non-planar arrangements of aryl rings in hydrophobic moieties, enabling π-hydrogen-π interactions with target proteins [19]. The correlation between compound basicity (pKa values) and biological activity (EC50 values) demonstrates the importance of electronic effects in determining efficacy [9]. Free amino groups located in lipophilic microenvironments of bioactive complexes participate in crucial hydrogen-bonding interactions with target receptors [9].

Rational Design Strategies

Fragment-Based Drug Design Approaches

Modern rational design strategies employ fragment-based drug design principles to optimize quinoline derivatives systematically [20]. The coupling of amino fragments to quinoline cores with optimized linkers has achieved remarkable success, with quinoline-Mannich base conjugates demonstrating nanomolar cholinesterase inhibition (IC50 = 4.6 nM) [20]. This approach bypasses traditional fragment optimization steps while maintaining robust correlations between fragment potency and conjugate efficacy [20].

Computational Design Methodologies

Advanced computational approaches including 3D-QSAR modeling, molecular docking, and machine learning have revolutionized quinoline derivative design [21] [22]. The Comparative Molecular Field Analysis (CoMFA) approach enables analysis of structure-activity relationships in 3D space, with developed models achieving correlation coefficients exceeding 0.93 [21]. Pharmacophore-based design utilizing 5-point pharmacophore models has achieved high selectivity with r² = 0.96 and q² = 0.91 for phosphodiesterase 4B inhibitors [22].

Multi-Target Ligand Strategies

Contemporary rational design emphasizes multi-target ligand development to address complex disease mechanisms [23]. The integration of rational drug design with multi-target approaches and prodrug methodologies enhances quinoline scaffolds for next-generation therapeutics [23]. Dual AChE/BChE inhibitors exemplify this strategy, providing synergistic effects with reduced side effects for Alzheimer's disease treatment [20].

Virtual Screening and Lead Optimization